molecular formula C19H15ClN4O5S B2869011 2-chloro-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide CAS No. 449787-72-8

2-chloro-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide

Cat. No.: B2869011
CAS No.: 449787-72-8
M. Wt: 446.86
InChI Key: BBPLMBFDUXJLLP-UHFFFAOYSA-N
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Description

2-chloro-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide is a complex organic compound featuring a unique thieno[3,4-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide typically involves multi-step organic synthesis:

    Formation of the Thieno[3,4-c]pyrazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. For instance, a common method involves the reaction of a thioamide with a hydrazine derivative to form the pyrazole ring.

    Functional Group Modifications: Subsequent steps include the introduction of the p-tolyl group and the nitrobenzamide moiety. These modifications are usually achieved through electrophilic aromatic substitution reactions.

    Chlorination: The final step involves the chlorination of the compound, typically using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine under catalytic hydrogenation conditions.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

The compound’s potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties, are of significant interest. Research is ongoing to explore its efficacy and mechanism of action in various biological systems.

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals or agrochemicals. Its unique structure may offer advantages in terms of potency and selectivity.

Mechanism of Action

The exact mechanism of action of 2-chloro-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(5,5-dioxido-2-(phenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide
  • **2

Properties

IUPAC Name

2-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O5S/c1-11-2-4-12(5-3-11)23-18(15-9-30(28,29)10-17(15)22-23)21-19(25)14-8-13(24(26)27)6-7-16(14)20/h2-8H,9-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPLMBFDUXJLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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